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(5-Fluoro-6-methoxypyridin-3-

yl)boronic acid

Cat. No.: B1461676 Get Quote

An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid: Properties,

Synthesis, and Applications in Modern Drug Discovery

Abstract
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a pivotal building block in

medicinal chemistry and organic synthesis. Its unique electronic and structural properties,

conferred by the fluorine and methoxy substituents on the pyridine ring, make it an invaluable

reagent for creating complex molecules. This guide provides a comprehensive technical

overview for researchers, scientists, and drug development professionals, detailing the

compound's core molecular profile, including its precise molecular weight, physicochemical

properties, and a representative synthetic pathway. We delve into the mechanistic rationale

behind its synthesis and application, particularly in the context of palladium-catalyzed cross-

coupling reactions. Furthermore, this document outlines essential quality control parameters,

key applications in pharmaceutical and diagnostic development, and critical safety and

handling protocols to ensure its effective and safe utilization in the laboratory.

Core Molecular Profile and Physicochemical
Properties
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid, a class

of organoboron compounds widely used in organic synthesis.[1] Its utility is primarily derived
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from its stability and versatile reactivity in forming carbon-carbon and carbon-heteroatom

bonds.[2]

Chemical Structure and Identifiers
The structure features a pyridine ring functionalized with a boronic acid group at the 3-position,

a fluorine atom at the 5-position, and a methoxy group at the 6-position. This specific

arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups

significantly influences the reactivity of the boronic acid moiety.

Caption: Chemical structure of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid.

Molecular Formula and Weight
The molecular formula of the compound is C₆H₇BFNO₃.[3][4] Its molecular weight is a critical

parameter for all experimental and industrial applications, essential for accurate reagent

measurement and stoichiometric calculations.

Molecular Weight Calculation:

Carbon (C): 6 atoms × 12.011 u = 72.066 u

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

Boron (B): 1 atom × 10.81 u = 10.81 u

Fluorine (F): 1 atom × 18.998 u = 18.998 u

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight: 170.934 u (often rounded to 170.93 or 170.94 g/mol in supplier

catalogs).[3][4]

Physicochemical Data Summary
The following table summarizes the key properties and identifiers for this reagent, compiled

from authoritative chemical databases and supplier information.
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Property Value Source(s)

Molecular Weight 170.94 g/mol [4]

Molecular Formula C₆H₇BFNO₃ [3][4]

CAS Number 856250-60-7 [3][4]

Appearance
White to off-white crystalline

powder
[3]

IUPAC Name
(5-fluoro-6-methoxypyridin-3-

yl)boronic acid
[4]

Purity (Typical) 98 - 105% (by titration) [3]

Storage Conditions
Store at 2 - 8 °C, under inert

atmosphere
[3]

The Strategic Importance of Boronic Acids in Drug
Discovery
Boronic acids are not merely synthetic intermediates; they are a class of compounds with

unique physicochemical properties that make them highly valuable in drug design.[2] Their

ability to act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols—

present in many biological targets—has driven their incorporation into therapeutic agents.[2]

The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in

2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, several others have

been approved, including Vaborbactam, a β-lactamase inhibitor.[2][5]

The rise of boronic acids in medicinal chemistry is due to several desirable features[2][5]:

Versatile Reactivity: They are exceptionally effective in Suzuki-Miyaura cross-coupling

reactions, one of the most robust methods for forming C-C bonds.[3]

Stability: Arylboronic acids are generally stable to air and moisture, making them easy to

handle and store compared to more reactive organometallic reagents.[2]
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Low Toxicity: The boronic acid functional group is typically well-tolerated, and its metabolic

byproduct, boric acid, is considered a "green compound" that can be eliminated by the body.

[2]

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a prime example of a "next-generation"

building block, where the pyridine core and its substituents are strategically chosen to fine-tune

the properties of the final drug candidate, such as efficacy, selectivity, and pharmacokinetic

profile.[3]

Representative Synthesis and Mechanistic Insights
While the exact proprietary synthesis methods may vary, a common and logical approach for

preparing pyridyl boronic acids involves a lithium-halogen exchange reaction on a suitable

precursor, followed by quenching with a borate ester. This method offers high yields and is

adaptable to various substituted pyridines.[1]

A Plausible Synthetic Workflow
The following protocol is a representative, field-proven method adapted from established

procedures for analogous compounds.[1] The causality for each step is explained to provide a

deeper understanding of the process.

Step 1: Precursor Preparation (Not Shown) The synthesis begins with a suitable precursor,

such as 3-bromo-5-fluoro-6-methoxypyridine. This starting material provides the correct

arrangement of substituents and a halogen "handle" for the subsequent metallation step.

Step 2: Lithiation and Borylation

Inert Atmosphere: A reaction vessel is charged with the brominated precursor and an

anhydrous aprotic solvent like tetrahydrofuran (THF). The system is maintained under an

inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive

organolithium intermediate by atmospheric moisture or oxygen.

Low-Temperature Cooldown: The solution is cooled to a low temperature, typically -78 °C (a

dry ice/acetone bath). This is critical to control the highly exothermic lithium-halogen

exchange and prevent side reactions, such as the reaction of the generated lithiopyridine

with another molecule of the starting material.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.mdpi.com/1420-3049/25/18/4323
https://www.benchchem.com/product/b1461676?utm_src=pdf-body
https://www.chemimpex.com/products/40354
http://orgsyn.org/demo.aspx?prep=v81p0089
http://orgsyn.org/demo.aspx?prep=v81p0089
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organolithium Addition: An organolithium reagent, most commonly n-butyllithium (n-BuLi), is

added dropwise. The n-BuLi rapidly exchanges with the bromine atom on the pyridine ring,

generating the highly nucleophilic 3-lithiopyridine intermediate.

Borylation Quench: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is added to the

reaction mixture. The nucleophilic carbon of the lithiopyridine attacks the electrophilic boron

atom of the borate ester. This step must also be performed at low temperature to prevent the

addition of more than one lithiopyridine equivalent to the boron center.

Warming: After the addition is complete, the reaction is allowed to slowly warm to room

temperature.

Step 3: Hydrolysis and Isolation

Acidic Workup: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This

step serves two purposes: it hydrolyzes the boronic ester intermediate to the desired boronic

acid and neutralizes any remaining organolithium reagent.

Extraction & Purification: The aqueous and organic layers are separated. The product is

typically extracted, dried, and purified, often by recrystallization or column chromatography,

to yield the final white to off-white crystalline solid.[3]

3-Bromo-5-fluoro-6-methoxypyridine
in Anhydrous THF

Cool to -78°C
Add n-BuLi

3-Lithio-5-fluoro-6-methoxypyridine
(Highly Reactive Intermediate)

Quench with
Triisopropyl Borate

(B(OiPr)₃)
Intermediate Boronic Ester Aqueous Acidic

Workup (HCl)
(5-Fluoro-6-methoxypyridin-3-yl)boronic Acid

(Final Product)

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of a pyridyl boronic acid.

Quality Control and Characterization
Ensuring the identity and purity of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is

paramount for its successful application and for the reproducibility of experimental results. A

self-validating system of quality control involves a combination of techniques.
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Purity Assessment by Titration: As noted by suppliers, a common method for determining the

purity of boronic acids is through titration.[3] This quantitative analysis measures the acidic

content and provides an assay value, which can sometimes exceed 100% if the sample

contains partially dehydrated forms like boroxines (anhydrides).

Structural Confirmation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the

most powerful tool for confirming the chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two

aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable

protons of the B(OH)₂ group.

¹³C NMR: This provides information on the carbon skeleton of the molecule.

¹⁹F NMR & ¹¹B NMR: These specialized techniques can be used to directly observe the

fluorine and boron atoms, respectively, providing unambiguous confirmation of their

presence and chemical environment.[6]

Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high

purity.

Key Applications in Research and Development
The unique substitution pattern of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid makes it a

highly sought-after reagent in several advanced applications.[3]

Suzuki-Miyaura Cross-Coupling Reactions
This is the primary application for this compound.[3] It serves as the organoboron partner in

palladium-catalyzed reactions to couple the (5-fluoro-6-methoxypyridin-3-yl) moiety with various

aryl or heteroaryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical

synthesis, enabling the construction of complex biaryl structures found in many drug

candidates targeting cancer and infectious diseases.[2][3]
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Diagnostics
Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is

exploited in bioconjugation to link molecules to sugars, glycoproteins, or other biomolecules.

This allows researchers to attach drugs or imaging agents to specific biological targets, thereby

improving specificity and reducing off-target effects.[3] In diagnostics, this interaction can be

used in assays for the sensitive and specific detection of biomolecules.[3]

Materials Science
The unique chemical properties of this compound also lend themselves to applications in

material science, such as in the development of advanced sensors or as components in

catalysts where its electronic features can facilitate efficient chemical reactions.[3]

Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the

reagent. The following guidelines are synthesized from standard safety data sheets (SDS) for

similar boronic acids.[7][8]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.[7][8]

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of the powder.[7] Boronic acids are often classified as causing respiratory irritation.

[7]

Hazard Identification: This compound is typically classified as causing skin irritation (H315),

serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

First Aid Measures:

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[7][8]

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you

feel unwell, call a poison center or doctor.[7]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

as recommended (typically 2-8 °C).[3][8] The compound should be stored away from

incompatible materials such as strong oxidizing agents and strong acids.[8]

Disposal: Dispose of chemical waste in accordance with local, regional, and national

regulations. Do not let the product enter drains.[7]

Conclusion
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid, with a molecular weight of approximately

170.94 g/mol , is more than just a chemical reagent; it is an enabling tool for innovation in drug

discovery and material science. Its well-defined structure and predictable reactivity in powerful

synthetic methods like the Suzuki-Miyaura coupling allow scientists to construct novel

molecular architectures with high precision. Understanding its core properties, synthetic origins,

and safe handling protocols is fundamental to harnessing its full potential in advancing

scientific research and developing next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Organic Syntheses Procedure [orgsyn.org]

2. mdpi.com [mdpi.com]

3. chemimpex.com [chemimpex.com]

4. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C6H7BFNO3 | CID 44717400 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

6. rsc.org [rsc.org]

7. aksci.com [aksci.com]

8. fishersci.pt [fishersci.pt]

To cite this document: BenchChem. [(5-Fluoro-6-methoxypyridin-3-yl)boronic acid molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461676#5-fluoro-6-methoxypyridin-3-yl-boronic-
acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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